
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a trifluoromethyl group, a cyano group, and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,3,3-trifluoro-2-oxopropylphosphonates with urea and aryl aldehydes under Biginelli reaction conditions can yield the desired pyridine derivative . The reaction typically requires a catalyst, such as trimethylchlorosilane, and is carried out in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile or methanol and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted pyridine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The molecular pathways involved depend on the specific biological target and the compound’s structural features.
類似化合物との比較
Similar Compounds
2-oxo-4-(perfluoroethyl)-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but with a perfluoroethyl group instead of a trifluoromethyl group.
4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one: This compound contains a pyrrolidinone ring with a trifluoromethyl group and is used in similar applications.
Uniqueness
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its combination of a trifluoromethyl group, a cyano group, and a keto group on a pyridine ring. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C7H3F3N2O |
|---|---|
分子量 |
188.11 g/mol |
IUPAC名 |
2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-12-6(13)4(5)3-11/h1-2,4H |
InChIキー |
IGHBPUFADROQNA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(C(=O)N=C1)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


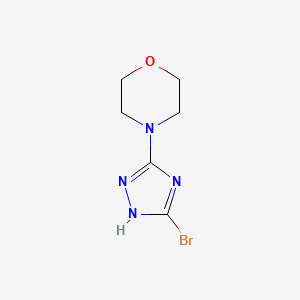

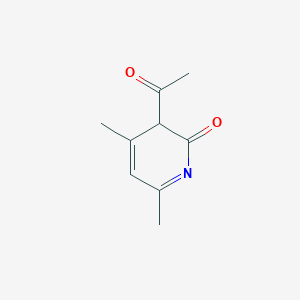
![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)

![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)

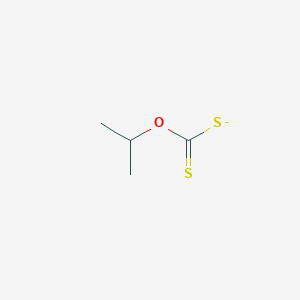
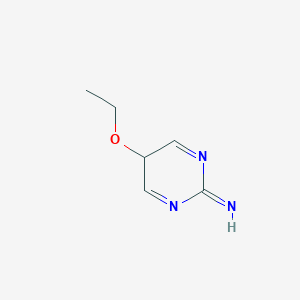
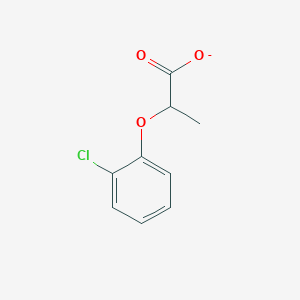
![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)
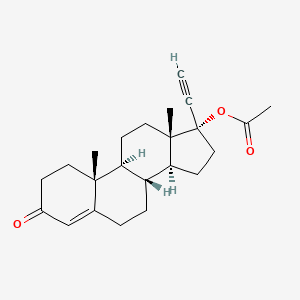
![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)
